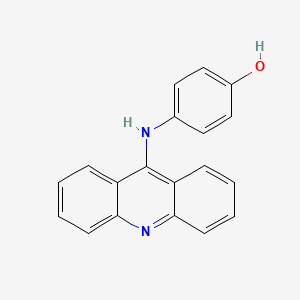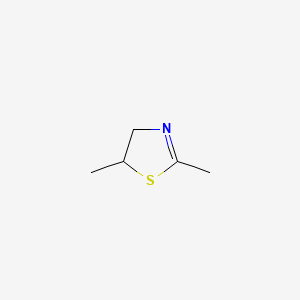![molecular formula C18H25N5O B14159597 N-(8-ethoxy-5H-pyrimido[5,4-b]indol-4-yl)-N',N'-diethylethane-1,2-diamine CAS No. 846584-08-5](/img/structure/B14159597.png)
N-(8-ethoxy-5H-pyrimido[5,4-b]indol-4-yl)-N',N'-diethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-ethoxy-5H-pyrimido[5,4-b]indol-4-yl)-N’,N’-diethylethane-1,2-diamine is a complex organic compound belonging to the class of pyrimido-indoles. This compound features a pyrimidine ring fused to an indole structure, making it a heterotricyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-ethoxy-5H-pyrimido[5,4-b]indol-4-yl)-N’,N’-diethylethane-1,2-diamine typically involves the cyclization of cyanoamidine precursors under microwave irradiation. This eco-friendly approach allows for the efficient formation of the tricyclic skeleton . The reaction conditions often include the use of formamide as a solvent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and microwave-assisted synthesis are likely to be employed to ensure efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(8-ethoxy-5H-pyrimido[5,4-b]indol-4-yl)-N’,N’-diethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(8-ethoxy-5H-pyrimido[5,4-b]indol-4-yl)-N’,N’-diethylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(8-ethoxy-5H-pyrimido[5,4-b]indol-4-yl)-N’,N’-diethylethane-1,2-diamine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can modulate various signaling pathways involved in cell growth, differentiation, and apoptosis . This inhibition is achieved through the binding of the compound to the active site of the kinase, preventing its normal function.
Comparison with Similar Compounds
Similar Compounds
8-Nitro-5H-pyrimido[5,4-b]indol-4-amines: These compounds share a similar tricyclic structure and have been studied for their kinase inhibition properties.
4-Ethoxy-2-(piperazin-1-yl)-7-(pyridin-4-yl)-5H-pyrimido[5,4-b]indol: Another compound with a similar core structure, known for its enzyme inhibition capabilities.
Uniqueness
N-(8-ethoxy-5H-pyrimido[5,4-b]indol-4-yl)-N’,N’-diethylethane-1,2-diamine stands out due to its specific ethoxy and diethylamine substituents, which may confer unique binding properties and biological activities compared to other similar compounds.
Properties
CAS No. |
846584-08-5 |
|---|---|
Molecular Formula |
C18H25N5O |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-(8-ethoxy-5H-pyrimido[5,4-b]indol-4-yl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C18H25N5O/c1-4-23(5-2)10-9-19-18-17-16(20-12-21-18)14-11-13(24-6-3)7-8-15(14)22-17/h7-8,11-12,22H,4-6,9-10H2,1-3H3,(H,19,20,21) |
InChI Key |
AZZVKKCELDLMPY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=NC=NC2=C1NC3=C2C=C(C=C3)OCC |
solubility |
43.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


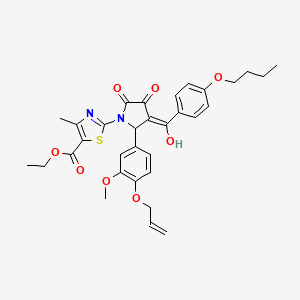
![8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexanecarboxylate](/img/structure/B14159530.png)
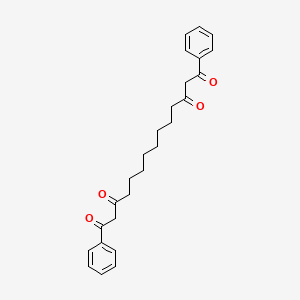
![3-(4-Butoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14159535.png)
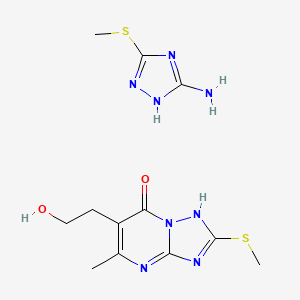
![11-methyl-4-(4-methylphenyl)-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14159556.png)

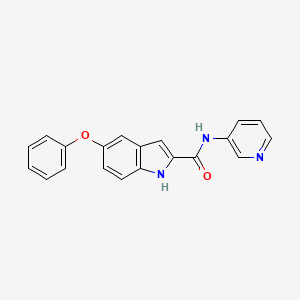
![7-[3-(dimethylamino)propyl]-N-(4-fluorophenyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14159570.png)
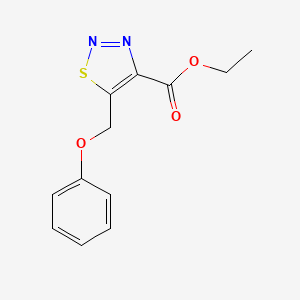
![2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B14159582.png)

